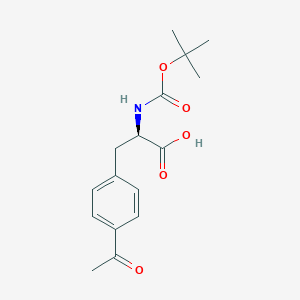

Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH)

CAS No.: 1212921-46-4

Cat. No.: VC11687259

Molecular Formula: C16H21NO5

Molecular Weight: 307.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1212921-46-4 |

|---|---|

| Molecular Formula | C16H21NO5 |

| Molecular Weight | 307.34 g/mol |

| IUPAC Name | (2R)-3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m1/s1 |

| Standard InChI Key | YVBRFBNRDRVUAF-CYBMUJFWSA-N |

| Isomeric SMILES | CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |

| SMILES | CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Boc-D-Phe(4-Ac)-OH (C₁₆H₂₁NO₅) is a non-proteinogenic amino acid derivative featuring three distinct functional groups:

-

Boc Protecting Group: The tert-butoxycarbonyl moiety shields the α-amino group during peptide synthesis, permitting selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

-

D-Configuration: Unlike naturally occurring L-amino acids, the D-stereochemistry enhances resistance to enzymatic degradation, a critical property for therapeutic peptides .

-

4-Acetylphenyl Side Chain: The acetyl group at the para position introduces a ketone functionality, enabling covalent modifications such as hydrazone formation or reductive amination .

Spectroscopic and Analytical Data

While specific experimental data (e.g., NMR, IR) are proprietary, theoretical predictions and analogous compounds suggest the following characteristics:

-

Molecular Weight: 307.34 g/mol

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to hydrophobicity from the acetyl group .

-

Melting Point: Estimated range: 180–190°C (decomposition may occur due to Boc group instability at high temperatures) .

Table 1: Key Physicochemical Properties

| Property | Value/Range |

|---|---|

| Molecular Formula | C₁₆H₂₁NO₅ |

| Molecular Weight | 307.34 g/mol |

| Solubility (DMF) | ~50 mg/mL |

| Chiral Center | D-configuration |

| Protective Group Removal | TFA, HCl/dioxane |

Synthetic Methodologies and Industrial Production

Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Phe(4-Ac)-OH is predominantly used in SPPS, where its Boc group allows iterative coupling cycles. A representative protocol involves:

-

Resin Loading: Attachment of the C-terminal amino acid to a hydroxymethyl resin via esterification .

-

Deprotection: Boc removal using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with diisopropylethylamine (DIPEA) .

-

Coupling: Activation with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds .

Notably, the European Patent Office’s decision T 1971/17 highlights the compound’s utility in synthesizing degarelix, a gonadotropin-releasing hormone antagonist. The patent emphasizes the importance of Boc protection in minimizing side reactions during multi-step peptide assembly .

Solution-Phase Synthesis

For small-scale applications, solution-phase methods employ:

-

Boc Protection: Reaction of D-4-acetylphenylalanine with di-tert-butyl dicarbonate (Boc₂O) in aqueous sodium hydroxide .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Applications in Pharmaceutical and Materials Science

Peptide Therapeutics

Boc-D-Phe(4-Ac)-OH’s D-configuration and acetyl group enhance metabolic stability and target binding:

-

Antimicrobial Peptides (AMPs): Boc-protected dipeptides exhibit broad-spectrum activity against Gram-positive (MIC₉₀: 230 μg/mL) and Gram-negative bacteria (MIC₉₀: 400 μg/mL) by disrupting lipid bilayers .

-

Neurological Agents: Structural mimicry of neurotransmitters enables studies on dopamine and serotonin receptor modulation .

Bioconjugation and Drug Delivery

The acetyl group serves as a handle for site-specific modifications:

-

Antibody-Drug Conjugates (ADCs): Hydrazone linkages between the ketone and hydrazine-functionalized antibodies enable pH-sensitive drug release in tumor microenvironments .

-

Polymer Therapeutics: Copolymerization with PEG derivatives creates stimuli-responsive hydrogels for controlled drug delivery .

Table 2: Comparative Efficacy in Antimicrobial Applications

| Dipeptide | MIC₉₀ (μg/mL) | Biofilm Eradication (%) |

|---|---|---|

| Boc-Phe-Trp-OMe | 230 | 78 |

| Boc-Trp-Trp-OMe | 400 | 65 |

Recent Advances and Research Directions

Biomaterials and Self-Assembly

Crystal violet assays and SEM imaging reveal that Boc-protected dipeptides form fibrillar nanostructures (diameter: 20–50 nm) capable of penetrating bacterial biofilms . These materials exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume